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Compound of Interest

Compound Name: PAR-2 (1-6) (human)

Cat. No.: B15570757

A Comparative Review of Protease-Activated Receptor-2 (PAR-2) Agonists for Researchers
and Drug Development Professionals

This guide provides a comprehensive comparison of various Protease-Activated Receptor-2
(PAR-2) agonists, focusing on their in vitro performance and the experimental protocols used
for their evaluation. PAR-2, a G-protein coupled receptor (GPCR), is a key player in
inflammation, pain, and cancer, making its agonists valuable tools for research and potential
therapeutic development.[1]

Comparative In Vitro Potency of PAR-2 Agonists

The potency and efficacy of PAR-2 agonists are typically evaluated through various in vitro
assays that measure key downstream signaling events upon receptor activation. The following
table summarizes the reported in vitro potency (EC50 or pEC50 values) of several common
PAR-2 agonists. Lower EC50 values indicate higher potency.
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SLIGKV-NH2
Reference Reference Reference Reference
(human)
Higher affinity
SLIGRL-NH2
than SLIGKV- ~5.9 uM[1] Potent[1] Potent[1]
(rodent)
NH2[1]
2-furoyl-LIGRLO- ) o ) B
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N N Full agonist
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response|3]
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response|[3]
Small Molecule
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AZ2429 pKi=7.2 pEC50 = 6.78[1]  pEC50 = 7.4[1] pEC50 = 6.6[1]
N 200 to 1000 - N
AC-55541 Not specified Not specified Not specified
nM[4][5]
N 30 to 100 nM[4] N N
AC-264613 Not specified 5] Not specified Not specified
» 33 nM (in CHO- . .
Compound 14 Not specified Not specified Not specified

hPAR2 cells)[6]

Key Signhaling Pathways of PAR-2 Activation

PAR-2 activation initiates a cascade of intracellular signaling events through coupling to various

G proteins and B-arrestin.[7] The diagram below illustrates the primary signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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